molecular formula C36H45N3O7S2 B1671180 Elobixibat CAS No. 439087-18-0

Elobixibat

カタログ番号 B1671180
CAS番号: 439087-18-0
分子量: 695.9 g/mol
InChIキー: XFLQIRAKKLNXRQ-UUWRZZSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Elobixibat is an inhibitor of the ileal bile acid transporter (IBAT) and is undergoing development in clinical trials for the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C) . It acts locally in the gut with minimal systemic exposure .


Synthesis Analysis

The synthesis of Elobixibat involves sequential aminoester installations. The process starts with the alkylation of phenol using ethyl bromoacetate to provide an ester, which is then saponified with sodium hydroxide . Analytical techniques such as chromatography, spectroscopy, and mass spectrometry are used to identify and quantify impurities in Elobixibat .


Molecular Structure Analysis

Elobixibat has a molecular formula of C36H45N3O7S2 and a molar mass of 695.89 g/mol . It belongs to the class of organic compounds known as dipeptides, which are compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .


Chemical Reactions Analysis

Elobixibat is a potent bile acid transporter (IBAT) inhibitor with IC50 values of 0.53±0.17 nM (human IBAT), 0.13±0.03 nM (mouse IBAT), and 5.8±1.6 nM (canine IBAT) . It acts by inhibiting the reuptake of bile acids in the ileum, the initial step in their enterohepatic circulation .


Physical And Chemical Properties Analysis

Elobixibat has a molecular weight of 695.89 and a chemical formula of C36H45N3O7S2 . It is a small molecule and is classified as an investigational drug .

科学的研究の応用

1. Parkinson’s Disease with Chronic Constipation

  • Summary of Application: Elobixibat, an ileal bile acid transporter inhibitor, is being studied for its potential use in treating chronic constipation in patients with Parkinson’s disease (PD). Chronic constipation can worsen the quality of life of patients with PD .
  • Methods of Application: A placebo-controlled, randomized, double-blind study was designed to investigate the efficacy and safety of Elobixibat in patients with PD with chronic constipation. The study consisted of a 2-week observation and a 4-week treatment period. Patients recorded the status of spontaneous bowel movements and use of rescue medications/concomitant medications in a Bowel Movement Diary from the start of the observation period .
  • Results or Outcomes: The study aimed to compare bowel movement data and other parameters between groups. Safety information was collected as adverse events, specifically focusing on those occurring in association with study conduct .

2. Chronic Constipation in Hemodialysis Patients

  • Summary of Application: Elobixibat is being studied for its potential use in treating chronic constipation in maintenance hemodialysis patients. Hemodialysis patients are likely to develop constipation due to food and fluid restrictions .
  • Methods of Application: A retrospective study was conducted on maintenance hemodialysis patients with chronic constipation. Comparisons were conducted based on constipation symptoms such as the frequency of spontaneous bowel movements before Elobixibat treatment and 12 weeks after the administration of Elobixibat, as well as based on blood electrolyte levels .
  • Results or Outcomes: The frequency of spontaneous bowel movements increased from 2.0 ± 0.7 times/week before administration of Elobixibat to 4.9 ± 2.3 times/week after 12 weeks of administration. Elobixibat treatment improved the constipation score, the Bristol Stool Form Scale, and patient satisfaction regarding defecation. The interdialytic weight gain (IDWG) decreased from 5.68 ± 0.82% before initiation of treatment to 4.54 ± 1.34% after 12 weeks. The serum inorganic phosphorus (IP) levels decreased from 5.68 ± 1.25 mg/dL to 4.93 ± 1.10 mg/dL after 12 weeks .

3. Chronic Constipation in Cancer Patients

  • Summary of Application: Elobixibat is being studied for its potential use in treating chronic constipation in patients with cancer. Constipation is a common, distressing complication in patients with cancer receiving palliative care .
  • Methods of Application: This was a prospective-sampling, single-center, observational study. Hospitalized patients with cancer diagnosed with chronic constipation were administered Elobixibat (5–15 mg) daily until discharge. Spontaneous bowel movements (SBMs), complete spontaneous bowel movements (CSBMs), Bristol stool form scale (BSFS) scores, and the Patient Assessment of Constipation Quality of Life questionnaire (PAC-QOL) scores were assessed before and after Elobixibat administration .
  • Results or Outcomes: The mean pre- and post-treatment frequencies of daily SBMs were 0.3 and 1.2 (p < .0001) and those of CSBMs were 0.1 and 0.6 (p < .0001), respectively. The mean pretreatment BSFS score was 1.6, whereas the post-treatment value was 3.5 (p < .0001); the mean PAC-QOL score (overall) improved from 1.01 to 0.74 (p = .01). There was no significant change in the daily SBM frequency between fasting and feeding states (1.2 vs. 1.3; p = .8), and there was no correlation between the amount of food intake and the SBM frequency after Elobixibat administration (r = .03). Serious adverse events were not observed .

4. Irritable Bowel Syndrome with Constipation (IBS-C)

  • Summary of Application: Elobixibat is undergoing development in clinical trials for the treatment of irritable bowel syndrome with constipation (IBS-C) .

5. Dyslipidemia

  • Summary of Application: Elobixibat has been used in trials studying the treatment and basic science of Dyslipidemia .

6. Functional Constipation

  • Summary of Application: Elobixibat, a locally acting ileal bile acid transporter inhibitor, accelerated colonic transit in Japanese patients with functional constipation .

Safety And Hazards

Elobixibat is safe. The only adverse effects of note are associated with its pharmacological actions in patients with chronic constipation, namely the induction of diarrhea and abdominal pain . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

将来の方向性

Elobixibat has shown efficacy in improving constipation symptoms in maintenance hemodialysis patients with chronic constipation. It also improved dialysis-related laboratory test results, such as a decrease in serum IP levels and IDWG . Further studies are required to confirm its efficacy for relief of chronic constipation .

特性

IUPAC Name

2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195985
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

695.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elobixibat

CAS RN

439087-18-0
Record name Elobixibat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439087-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Elobixibat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439087180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elobixibat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12486
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Elobixibat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELOBIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865UEK4EJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elobixibat
Reactant of Route 2
Reactant of Route 2
Elobixibat
Reactant of Route 3
Elobixibat
Reactant of Route 4
Reactant of Route 4
Elobixibat
Reactant of Route 5
Elobixibat
Reactant of Route 6
Reactant of Route 6
Elobixibat

Citations

For This Compound
706
Citations
L Khanna, M Camilleri - Alimentary Pharmacology & …, 2021 - Wiley Online Library
… Elobixibat is a novel ileal bile acid transport inhibitor that has demonstrated efficacy in proof … in patients treated with elobixibat compared to placebo. Elobixibat appears to be safe. The …
Number of citations: 13 onlinelibrary.wiley.com
V Chedid, P Vijayvargiya… - Expert review of …, 2018 - Taylor & Francis
… of elobixibat: In vitro, elobixibat is a highly potent, selective IBAT inhibitor. In humans, elobixibat accelerated colonic transit. In phase 2A, 2B and 3 studies in CC, elobixibat was …
Number of citations: 30 www.tandfonline.com
A Nakajima, M Seki, S Taniguchi, A Ohta… - The Lancet …, 2018 - thelancet.com
… In this study, we aimed to determine the efficacy of elobixibat for short-term treatment of chronic constipation, and safety, patient satisfaction, and quality of life with long-term treatment. …
Number of citations: 126 www.thelancet.com
BS Wong, M Camilleri - Expert Opinion on Investigational Drugs, 2013 - Taylor & Francis
… of action of elobixibat in the treatment of CIC. Expert opinion: Elobixibat provides a novel approach … With minimal absorption and low systemic bioavailability, elobixibat is generally well …
Number of citations: 38 www.tandfonline.com
N Misawa, T Higurashi, T Takatsu… - Alimentary …, 2020 - Wiley Online Library
… Elobixibat is effective for patients with severe constipation at a starting dose of 10 mg daily … to elobixibat, how increase in the colonic concentration of bile acids by elobixibat affects gut …
Number of citations: 19 onlinelibrary.wiley.com
A Nakajima, S Taniguchi, S Kurosu… - …, 2019 - Wiley Online Library
… of life (QOL) of elobixibat in patients with symptomatically … elobixibat or a placebo was taken once per day for 2 weeks (single cycle). In the 52-week trial, participants received elobixibat …
Number of citations: 27 onlinelibrary.wiley.com
PB Miner Jr - Expert Opinion on Pharmacotherapy, 2018 - Taylor & Francis
Introduction: Elobixibat is the first in class ileal bile acid transporter (IBAT) inhibitor. IBAT inhibitors block ileal absorption of bile acids by: (1) interrupting the enterohepatic circulation of …
Number of citations: 14 www.tandfonline.com
A Nakajima, M Seki, S Taniguchi - Journal of gastroenterology, 2018 - Springer
… in the elobixibat groups; no serious or severe adverse events occurred. Elobixibat was well … Our study results suggest that 10 mg of elobixibat is a clinically optimal dose for Japanese …
Number of citations: 55 link.springer.com
A Acosta, M Camilleri - Therapeutic advances in …, 2014 - journals.sagepub.com
… Elobixibat is minimally absorbed into the circulation after oral administration. The low … supports elobixibat’s mechanism of action as a local inhibitor of IBAT. When absorbed, elobixibat is …
Number of citations: 90 journals.sagepub.com
Y Kumagai, H Amano, Y Sasaki… - British journal of …, 2018 - Wiley Online Library
Aims Elobixibat is a minimally absorbed ileal bile acid transporter inhibitor. This study aimed to investigate the safety, tolerability, efficacy, pharmacokinetics and pharmacodynamics of …
Number of citations: 30 bpspubs.onlinelibrary.wiley.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。